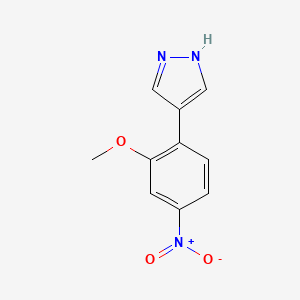
4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2-methoxy-4-nitrophenyl group
準備方法
The synthesis of 4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole typically involves the reaction of 2-methoxy-4-nitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the pyrazole ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically the corresponding nitro and methoxy derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation. This reaction yields the corresponding amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
科学的研究の応用
4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mode of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug development. Its derivatives may exhibit pharmacological activities that could be beneficial in treating various diseases.
Industry: It is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
作用機序
The mechanism of action of 4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
4-(2-Methoxy-4-nitrophenyl)-1h-pyrazole can be compared with other similar compounds, such as:
2-Methoxy-4-nitrophenyl isothiocyanate: This compound has a similar aromatic ring structure but differs in the functional group attached to the ring. It is used in different chemical reactions and has distinct applications.
2-Methoxy-4-nitrophenyl isocyanate: Another related compound with a different functional group. It is used as a reagent in organic synthesis and has unique reactivity compared to the pyrazole derivative.
2-Methoxy-4-nitroaniline: This compound has an amino group instead of a pyrazole ring. It is used in the synthesis of dyes and pigments and has different chemical properties.
特性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
4-(2-methoxy-4-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9N3O3/c1-16-10-4-8(13(14)15)2-3-9(10)7-5-11-12-6-7/h2-6H,1H3,(H,11,12) |
InChIキー |
VUMXARKXAKNHGL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13580275.png)
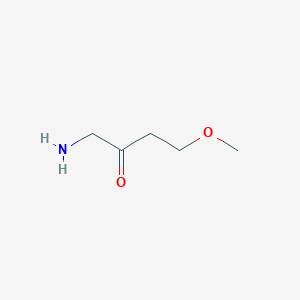
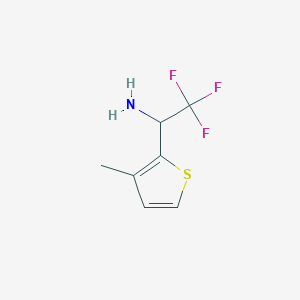




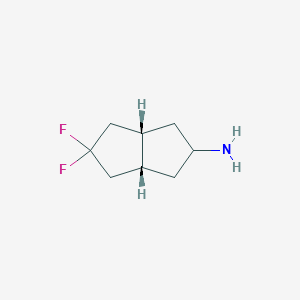

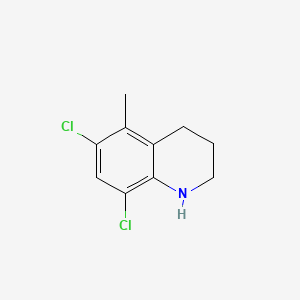
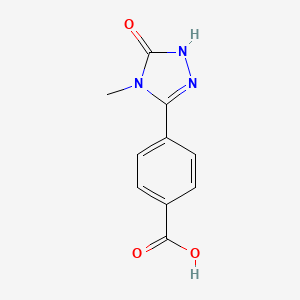
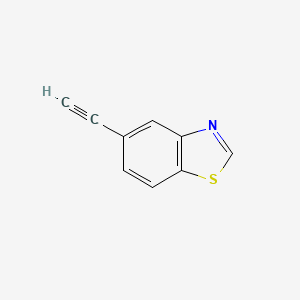

![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
